N-({[1,1'-bi(cyclopropane)]-1-yl}methyl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide
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Description
The compound appears to contain two cyclopropane rings, which are three-membered carbon rings. Cyclopropanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The cyclopropane rings would introduce strain into the molecule, making the bonds easier to break .Chemical Reactions Analysis
Cyclopropane is significantly more reactive than expected because of the bond angles in the ring . This could potentially influence the reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, cyclopropane rings are known to be nonpolar and relatively inert .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of dimethyl substituted benzimidazoles, including the cyclopropane fused onto pyrrolo-, pyrido-, azepino-, and azocino[1,2-a]benzimidazoles, has been studied. It was found that dimethyl group substituents significantly reduce the cytotoxicity of benzimidazolequinone towards human skin fibroblast cells (Hehir et al., 2008).
- Novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid were synthesized, displaying interesting configurations and intermolecular hydrogen bonding patterns (Cetina et al., 2004).
Novel Synthesis Methods
- An innovative intramolecular oxycyanation of methylenecyclopropanes was developed, which is crucial for creating a range of substituted benzo[d][1,3]oxazines with a cyano group. This method offers high chemo- and regioselectivity (Yuan et al., 2016).
- A one-pot synthesis of three enaminones was achieved, showcasing the potential for efficient and streamlined synthesis of similar compounds (Barakat et al., 2020).
Applications in Materials Science
- Research into the relative free energies of solvation of PO, PN, and PC derivatives related to phosphoramide inhibitors of metallopeptidases has implications for materials science, especially in the context of hydrophilicity and hydrogen bonding (Wolfenden & Liang, 1991).
- The synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, which involves dimerization and oxidation to form carbonyl products, reveals insights into the structural and chemical properties of such compounds (Billups et al., 1996).
Properties
IUPAC Name |
2-cyano-N-[(1-cyclopropylcyclopropyl)methyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-4-9-23-14(2)10-16(15(23)3)11-17(12-21)19(24)22-13-20(7-8-20)18-5-6-18/h10-11,18H,4-9,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUZUOMWWHYCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NCC2(CC2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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